9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride
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Overview
Description
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNS and a molecular weight of 179.71 g/mol . It is known for its unique bicyclic structure, which includes a sulfur and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable thioamide with an appropriate amine under acidic conditions to form the bicyclic structure. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic structure can form bonds with various biological molecules, leading to changes in their activity. This interaction can affect different pathways within cells, resulting in the compound’s observed effects .
Comparison with Similar Compounds
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride can be compared with other bicyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound also contains a sulfur atom within a bicyclic structure but differs in its specific arrangement and additional chlorine atoms.
9-Thia-3-azabicyclo[4.2.1]nonane: The non-hydrochloride form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both sulfur
Properties
IUPAC Name |
9-thia-3-azabicyclo[4.2.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVFECJYZIOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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